molecular formula C16H23N3O2 B4672757 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide

カタログ番号 B4672757
分子量: 289.37 g/mol
InChIキー: PPDJTOZFTBWGDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the incretin hormones in the body. As a result, the incretin hormones are able to stimulate the pancreas to produce more insulin, which helps to lower blood sugar levels.

作用機序

1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors work by inhibiting the enzyme 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, which is responsible for breaking down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 and GIP are released by the intestines in response to food intake and stimulate the pancreas to produce more insulin. By inhibiting 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors increase the levels of GLP-1 and GIP in the body, which leads to increased insulin secretion, decreased glucagon secretion, and slower gastric emptying. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, decrease glucagon secretion, and slow gastric emptying, which leads to lower blood sugar levels. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been shown to improve beta-cell function, increase insulin sensitivity, and reduce inflammation and oxidative stress in diabetic patients. Moreover, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been associated with a reduced risk of cardiovascular disease and all-cause mortality in diabetic patients.

実験室実験の利点と制限

1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have minimal side effects. Moreover, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been extensively studied in clinical trials, which makes them a well-established tool for research. However, one limitation is that 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may have off-target effects, which could confound the results of experiments. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may not be effective in all diabetic patients, which could limit their usefulness in certain experiments.

将来の方向性

There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors. One direction is to investigate their potential use in the treatment of other diseases, such as non-alcoholic fatty liver disease and chronic kidney disease. Another direction is to explore their anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various diseases. Moreover, future research could focus on identifying biomarkers that could predict the efficacy of 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors in individual patients. Finally, future studies could investigate the long-term safety and efficacy of 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors in diabetic patients.

科学的研究の応用

1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their effectiveness in improving glycemic control and reducing the risk of cardiovascular disease in diabetic patients. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been shown to have beneficial effects on pancreatic beta-cell function, insulin sensitivity, and glucose metabolism. Moreover, recent studies have suggested that 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of other diseases, such as non-alcoholic fatty liver disease and chronic kidney disease.

特性

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)15(21)19-9-6-12(7-10-19)14(20)18-13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDJTOZFTBWGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。